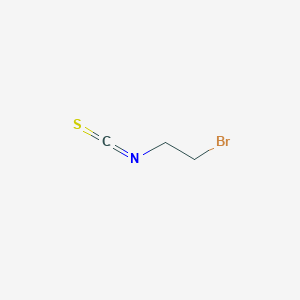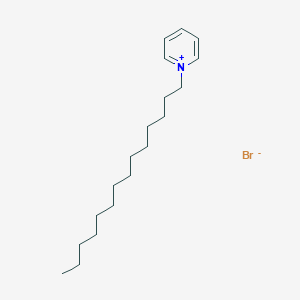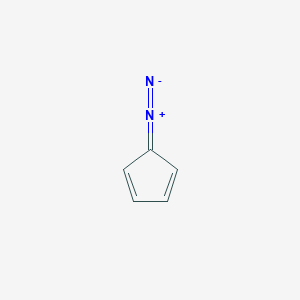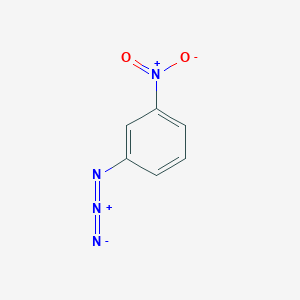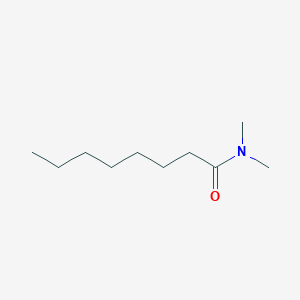![molecular formula C10H11N B075540 1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene CAS No. 1196-87-8](/img/structure/B75540.png)
1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a bicyclic compound that contains a naphthalene ring fused with an aziridine ring. This compound has been synthesized using various methods and has shown potential in various scientific applications.
Mechanism Of Action
The mechanism of action of 1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene is not fully understood. However, studies have shown that it has the ability to interact with biological molecules such as proteins and DNA. It has also been shown to have potential in inhibiting the growth of cancer cells.
Biochemical And Physiological Effects
Studies have shown that 1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene has various biochemical and physiological effects. It has been shown to have potential in inhibiting the growth of cancer cells by inducing apoptosis. It has also been shown to have antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
The advantages of using 1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene in lab experiments include its unique structure and potential in various scientific research applications. However, its limitations include its low yield in synthesis and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene. These include further studies on its mechanism of action, its potential in drug development, and its use as a ligand in the synthesis of metal complexes. Additionally, studies on the toxicity and environmental impact of this compound are also needed.
Conclusion
In conclusion, 1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene is a unique compound that has shown potential in various scientific research applications. Its synthesis has been achieved using various methods, and its mechanism of action is not fully understood. Further studies are needed to fully understand its potential in drug development and its impact on the environment.
Synthesis Methods
The synthesis of 1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene has been achieved using several methods. One of the commonly used methods is the reaction of 1,2-dihydronaphthalene with chloramine-T in the presence of a base. Another method involves the reaction of naphthalene with N-methyl-N-(2-phenylethyl)amine in the presence of a catalyst. The yield of the synthesis varies depending on the method used.
Scientific Research Applications
1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene has shown potential in various scientific research applications. It has been used as a starting material for the synthesis of other compounds that have biological activity. It has also been used as a ligand in the synthesis of metal complexes that have potential in catalysis and other applications.
properties
CAS RN |
1196-87-8 |
|---|---|
Product Name |
1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene |
Molecular Formula |
C10H11N |
Molecular Weight |
145.2 g/mol |
IUPAC Name |
1a,2,3,7b-tetrahydro-1H-naphtho[1,2-b]azirine |
InChI |
InChI=1S/C10H11N/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-4,9-11H,5-6H2 |
InChI Key |
STIAGRVYHJJMCC-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3C1N3 |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1N3 |
Other CAS RN |
1196-87-8 |
synonyms |
1,2,3,4-Tetrahydronaphtalene(1,2)imine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)

